(5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
Description
The compound "(5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one" is a thiazol-4-one derivative with a complex heterocyclic framework. Its structure combines an anilino group at position 2 of the thiazole ring and a methylidene-linked 3,5-dimethylphenyl-substituted pyrrole moiety at position 3.
Properties
Molecular Formula |
C24H23N3OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3OS/c1-15-10-16(2)12-21(11-15)27-17(3)13-19(18(27)4)14-22-23(28)26-24(29-22)25-20-8-6-5-7-9-20/h5-14H,1-4H3,(H,25,26,28)/b22-14- |
InChI Key |
RJDHQSAWGFQPLZ-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrrole and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Thiazol-4-one derivatives are a well-explored class of bioactive molecules. Key comparisons include:
Key Observations :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro) on aryl moieties enhances antimycobacterial activity, as seen in nitrothiophen-containing analogs . The target compound lacks such groups but incorporates dimethylphenyl-pyrrole, which may influence lipophilicity and membrane penetration.
- Synthetic Pathways : Similar to the synthesis of 5-(3,5-diaryl-pyrazolylmethylene) thiazol-4-ones , the target compound likely involves condensation reactions under reflux conditions, though its stereoselective Z-configuration requires precise control.
Computational Similarity Analysis
Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight structural divergence:
Research Findings and Methodological Considerations
Analytical Techniques
- CMC Determination : For surfactants like BAC-C12, spectrofluorometry and tensiometry yield comparable CMC values (e.g., 8.3 vs. 8.0 mM) . Applied to the target compound, these methods could elucidate its colloidal behavior.
- Crystallography : SHELX programs are widely used for small-molecule refinement . The compound’s Z-configuration and planar structure would require high-resolution data for accurate modeling.
Biological Activity
The compound (5Z)-2-anilino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
The structure of the compound features a thiazole ring, which is essential for its biological activity. The thiazole moiety contributes to the compound's interaction with various biological targets. It is hypothesized that the presence of the aniline and pyrrole groups enhances its binding affinity to specific receptors or enzymes involved in disease processes.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown potent cytotoxic effects against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
- Mechanism : The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the VEGFR2 kinase activity, which plays a crucial role in tumor angiogenesis .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Inhibition Studies : The compound was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties:
- Cytokine Production : Studies have demonstrated that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic and antimicrobial activity |
| Aniline Substituent | Enhances binding affinity to targets |
| Pyrrole Group | Contributes to apoptosis induction |
| Dimethylphenyl Group | Modulates pharmacokinetic properties |
Case Studies
Several case studies have been published detailing the synthesis and evaluation of thiazole derivatives similar to the compound :
- Evren et al. (2019) reported on novel thiazole derivatives showing selective cytotoxicity against A549 lung cancer cells with IC50 values indicating strong potential for further development .
- Recent Research highlighted compounds with similar structures demonstrating significant inhibition of VEGFR2 kinase, emphasizing the therapeutic potential in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
